molecular formula C14H16ClNO3 B12278736 3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride

3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride

Cat. No.: B12278736
M. Wt: 281.73 g/mol
InChI Key: HQJXTODJVSAADQ-UHFFFAOYSA-N
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Description

3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride is a chemical compound with the molecular formula C14H16ClNO3. It is known for its unique structure, which includes a benzyl group attached to a hydroxy-substituted pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for 3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxymethylpyridine: Lacks the benzyl group, making it less hydrophobic.

    3-Benzyl-2,6-dihydroxypyridine: Similar structure but without the hydroxymethyl groups.

    3-Benzylhydroxy-2,6-dihydroxymethylpyridine: Similar but without the hydrochloride salt form.

Uniqueness

3-Benzylhydroxy-2,6-dihydroxymethylpyridine hydrochloride is unique due to the presence of both benzyl and hydroxymethyl groups, as well as its hydrochloride salt form.

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

3-benzyl-2,6-bis(hydroxymethyl)-1H-pyridin-4-one;hydrochloride

InChI

InChI=1S/C14H15NO3.ClH/c16-8-11-7-14(18)12(13(9-17)15-11)6-10-4-2-1-3-5-10;/h1-5,7,16-17H,6,8-9H2,(H,15,18);1H

InChI Key

HQJXTODJVSAADQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC(=CC2=O)CO)CO.Cl

Origin of Product

United States

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